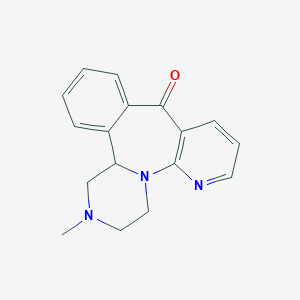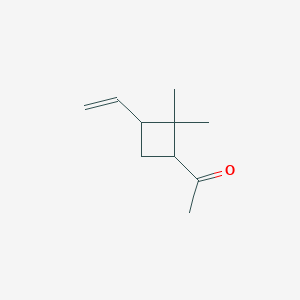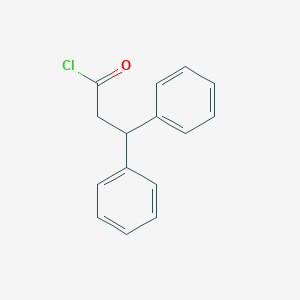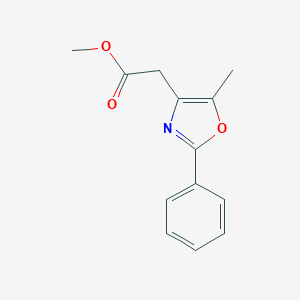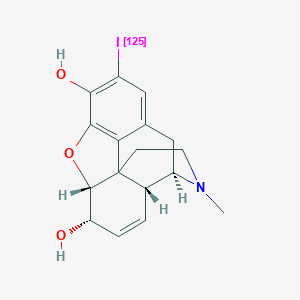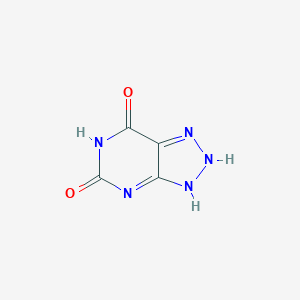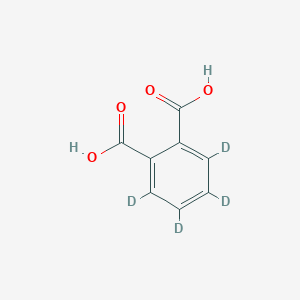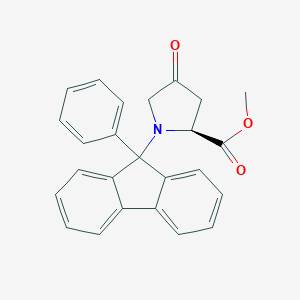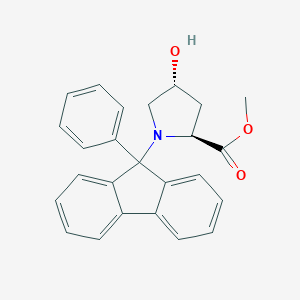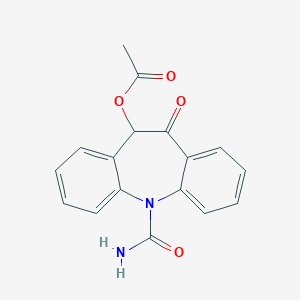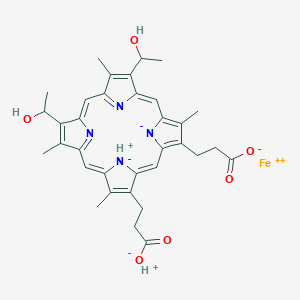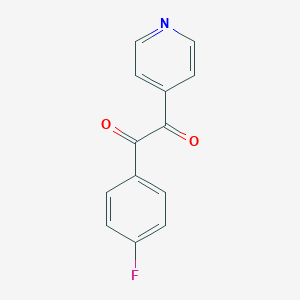
1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethane-1,2-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione and related compounds often involves multi-step synthetic routes. For instance, the synthesis of unsymmetrical organoboron complexes containing pyridinylmethylene imidazolidine dione moieties has been reported, showcasing a method that could potentially be adapted for the synthesis of related compounds with modifications to include the 4-fluorophenyl group (Garre et al., 2019).
Molecular Structure Analysis
The molecular and crystal structure of compounds closely related to 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione has been elucidated through techniques such as X-ray crystallography. These studies provide insights into the geometric parameters that define the molecular conformation and packing in the solid state. For example, a study on the crystal structure of a related compound, 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethanediol, highlights the importance of molecular geometry in understanding the properties of these compounds (Percino et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione can be understood by examining the reactivity of similar α-diketones. Studies on the decarbonylation of α-diketones offer insights into the fragmentation patterns and stability of these compounds under various conditions, which is critical for understanding their reactivity and potential applications (Percino et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. While specific data on 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione might not be readily available, studies on related compounds can provide valuable insights. For example, investigations into the crystalline structures and hydrogen bonding patterns of similar compounds can shed light on the factors influencing their physical properties and stability (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for participating in chemical transformations, are pivotal for the utility of 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione in synthetic chemistry. Insights can be gleaned from the study of similar compounds, particularly their synthesis, characterization, and reactions (Mary et al., 2015).
Aplicaciones Científicas De Investigación
Electrochromic Properties : The copolymer of this compound with 3,4-ethylene dioxythiophene (EDOT) enhances electrochromic properties of conducting polymers, resulting in five different colors. This finding is particularly relevant for applications in smart windows, displays, and low-energy consumption devices (Türkarslan et al., 2007).
Cytotoxic Activity Against Cancer Cells : Certain derivatives, such as phosphanylidene-cyclobutane, oxaphosphetane, and pyridazinone, have shown promising cytotoxic activity against various cancer cells, with one of the compounds exhibiting the highest activity against all tested cancer cell types (El‐Hussieny et al., 2015).
Optical Properties : Furanic and thiophenic derivatives of ethane-1,2-diones demonstrate significant optical properties, influenced by the chain length, which affects electronic polarizability and hyperpolarizabilities. This research suggests potential applications in optoelectronics and photonics (Lukes et al., 2003).
Crystal Structures and Synthesis : Several studies have focused on the crystal structures of derivatives of this compound, revealing various molecular configurations and suggesting potential in materials science and molecular engineering. For example, the study of crystal structures of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids revealed linear hydrogen-bonded 2:1 units, which could be significant in understanding molecular interactions and designing new materials (Tabuchi et al., 2015).
Antimicrobial Activity : Novel derivatives, such as 2-(pyridine-3-yl)-4H-chromen-4-one, synthesized using ultrasound irradiation, have demonstrated comparable antibacterial and antifungal activity. This makes them economically and environmentally attractive for pharmaceutical applications (Chate et al., 2013).
Environmentally Friendly Synthesis : The compound has been utilized in studies focusing on more environmentally friendly synthesis methods. For example, the solvent- and catalyst-free reaction yielded precursors that were converted into β-diketone, highlighting potential for green chemistry applications (Percino et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXKRICWMZJIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472893 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione | |
CAS RN |
152121-41-0 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

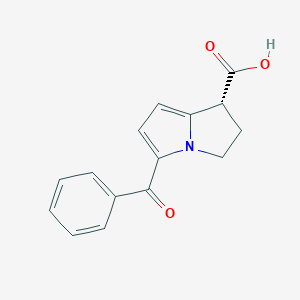
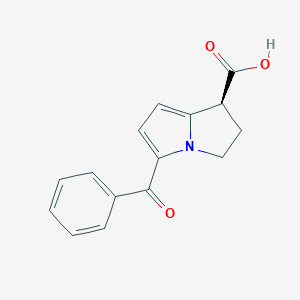
![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
